Cas no 116529-78-3 (2-Phenylquinolin-8-amine)

2-Phenylquinolin-8-amine 化学的及び物理的性質
名前と識別子
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- 2-Phenylquinolin-8-amine
- 2-Phenyl-8-aminoquinoline
- 2-phenyl-8-Quinolinamine
- 2-Phenyl-[8]chinolylamin
- 2-phenyl-[8]quinolylamine
- 2-Phenyl-8-aminochinolin
- 2-phenylquinolin-8-ylamine
- 2-phenyl-quinolin-8-ylamine
- 8-Amino-2-phenylquinolin
- 8-Quinolinamine, 2-phenyl-
- ACMC-20a930
- ACT10280
- ANW-62698
- CTK0C5119
- SureCN1033940
- SY041632
- F19198
- LOXNFXNXRRMUFJ-UHFFFAOYSA-N
- SCHEMBL1033940
- SB68834
- DTXSID70601447
- 8-amino-2-phenylquinoline
- MFCD22376728
- 116529-78-3
- DB-365268
-
- MDL: MFCD22376728
- インチ: InChI=1S/C15H12N2/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,16H2
- InChIKey: LOXNFXNXRRMUFJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2
計算された属性
- 精确分子量: 220.100048391g/mol
- 同位素质量: 220.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 38.9Ų
2-Phenylquinolin-8-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145242-250mg |
2-Phenylquinolin-8-amine |
116529-78-3 | 95% | 250mg |
$246 | 2023-02-19 | |
Chemenu | CM145242-1g |
2-Phenylquinolin-8-amine |
116529-78-3 | 95% | 1g |
$729 | 2021-08-05 | |
Aaron | AR000DEG-1g |
8-Quinolinamine, 2-phenyl- |
116529-78-3 | 96% | 1g |
$481.00 | 2025-02-13 | |
Aaron | AR000DEG-250mg |
8-Quinolinamine, 2-phenyl- |
116529-78-3 | 96% | 250mg |
$224.00 | 2025-02-13 | |
Ambeed | A553019-5g |
2-Phenylquinolin-8-amine |
116529-78-3 | 96% | 5g |
$2035.0 | 2024-04-26 | |
1PlusChem | 1P000D64-250mg |
8-Quinolinamine, 2-phenyl- |
116529-78-3 | 97% | 250mg |
$364.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687967-5g |
2-Phenylquinolin-8-amine |
116529-78-3 | 96% | 5g |
¥17340.00 | 2024-08-09 | |
A2B Chem LLC | AA16268-1g |
8-Quinolinamine, 2-phenyl- |
116529-78-3 | 96% | 1g |
$605.00 | 2024-04-20 | |
Alichem | A189001294-1g |
2-Phenylquinolin-8-amine |
116529-78-3 | 95% | 1g |
$733.08 | 2023-09-04 | |
Chemenu | CM145242-1g |
2-Phenylquinolin-8-amine |
116529-78-3 | 95% | 1g |
$549 | 2023-02-19 |
2-Phenylquinolin-8-amine 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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7. Back matter
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-Phenylquinolin-8-amineに関する追加情報
2-Phenylquinolin-8-amine: A Comprehensive Overview
The compound 2-Phenylquinolin-8-amine, also known by its CAS number 116529-78-3, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the broader class of quinoline derivatives, which have been extensively studied due to their unique chemical properties and versatile functionalities. The structure of 2-Phenylquinolin-8-amine consists of a quinoline ring system with an amino group (-NH₂) at the 8-position and a phenyl group (-C₆H₅) at the 2-position, making it a valuable substrate for further chemical modifications and functionalization.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 2-Phenylquinolin-8-amine. One such approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing the carbon-nitrogen bonds required for this molecule. These methods not only enhance the purity of the final product but also reduce the environmental footprint associated with traditional synthesis routes. Furthermore, the application of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, making it more suitable for large-scale production.
In terms of applications, 2-Phenylquinolin-8-amine has shown promising potential in the field of materials science. Researchers have successfully incorporated this compound into organic semiconductors, where its unique electronic properties contribute to enhanced charge transport characteristics. For instance, studies have demonstrated that thin films fabricated using 2-Phenylquinolin-8-amine exhibit superior carrier mobility, making them ideal candidates for next-generation electronic devices such as flexible displays and sensors.
The pharmacological properties of 2-Phenylquinolin-8-amine have also garnered significant attention in recent years. Preclinical studies have revealed that this compound possesses potent anti-inflammatory and antioxidant activities, which could pave the way for its use in therapeutic applications. Moreover, investigations into its interaction with biological systems have highlighted its ability to modulate key cellular pathways, suggesting its potential as a lead compound in drug discovery efforts.
From an environmental perspective, the biodegradability and toxicity profiles of 2-Phenylquinolin-8-amine have been thoroughly evaluated. Experimental data indicate that this compound exhibits low toxicity towards aquatic organisms, making it a safer alternative compared to some other quinoline derivatives. Additionally, its ability to degrade under aerobic conditions suggests that it poses minimal risks to ecosystems when properly managed.
In conclusion, 2-Phenylquinolin-8-amine, with its CAS number 116529783, represents a versatile and promising molecule with applications spanning materials science, pharmacology, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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